1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(10-19-12-3-1-2-4-12)16-7-5-11(9-16)17-8-6-14-15-17/h6,8,11-12H,1-5,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFZXBMGIOOEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrolidine Ring: This step might involve the reaction of a suitable amine with a cyclic ketone or aldehyde.
Attachment of the Cyclopentylthio Group: This could be done via a nucleophilic substitution reaction where a cyclopentylthiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and the use of microreactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclohexylthio)ethanone
- 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopropylthio)ethanone
Uniqueness
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, anticancer, and antibacterial properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, a pyrrolidine moiety, and a cyclopentylthio group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
| Component | Description |
|---|---|
| Triazole Ring | Five-membered heterocyclic structure containing three nitrogen atoms |
| Pyrrolidine Moiety | Saturated five-membered nitrogen-containing ring |
| Cyclopentylthio Group | Sulfur-containing cyclopentane derivative |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms.
- Receptor Interaction : It may interact with specific receptors or proteins in cellular pathways, leading to altered cellular responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance:
- A series of triazole-containing compounds demonstrated significant inhibitory effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cells. These compounds exhibited IC50 values comparable to established chemotherapeutics like Sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Sorafenib | HepG2 | 5.97 |
| Doxorubicin | HepG2 | 0.59 |
The structure–activity relationship (SAR) studies indicate that substituents on the triazole ring significantly influence the anticancer activity. Compounds with functional groups capable of forming hydrogen bonds showed enhanced inhibitory effects against cancer cell proliferation .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Case Studies
Several case studies have investigated the biological activities of similar triazole compounds:
- Study on Hepatocellular Carcinoma : A study demonstrated that triazole analogs showed selective toxicity towards HepG2 cells while sparing normal fibroblast cells (MRC-5), indicating a favorable safety profile .
- Structure Modification Impact : Modifications on the triazole ring led to variations in biological activity. For example, introducing electron-withdrawing groups enhanced cytotoxicity against certain cancer cell lines .
Q & A
Q. What advanced techniques elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets (e.g., KD, kon/koff) .
- Cryo-Electron Microscopy : Visualizes compound interactions with large biomolecules (e.g., ribosomes) .
- Metabolomic Profiling : LC-MS/MS tracks metabolic stability and identifies active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
